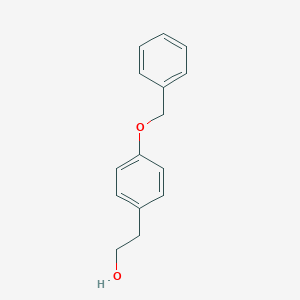

2-(4-Benzyloxyphenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-phenylmethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h1-9,16H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUJAHLWCDISCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210382 | |

| Record name | p-(Benzyloxy)phenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61439-59-6 | |

| Record name | 4-(Phenylmethoxy)benzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61439-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(Benzyloxy)phenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061439596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-(Benzyloxy)phenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(benzyloxy)phenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Benzyloxyphenyl)ethanol (CAS: 61439-59-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Benzyloxyphenyl)ethanol is a key organic compound primarily utilized as a crucial intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its significant role in drug development, particularly in the preparation of the non-selective β-adrenoceptor agonist, Isoproterenol. While the direct biological activities of this compound are not extensively documented in publicly available literature, its function as a versatile building block makes it a compound of significant interest to the scientific community.

Chemical and Physical Properties

This compound is a white to pale cream crystalline solid.[1] Its core structure consists of a phenylethanol moiety with a benzyl ether group at the para position of the phenyl ring. This structure provides a versatile platform for various chemical modifications.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 61439-59-6 | [3][4] |

| Molecular Formula | C₁₅H₁₆O₂ | [3][4] |

| Molecular Weight | 228.29 g/mol | [3][4] |

| Appearance | White to pale cream crystals or powder | [1] |

| Melting Point | 83-90 °C | [1] |

| Purity | ≥98% | [4] |

| Storage | Desiccated, Room temperature | [4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference(s) |

| ¹H-NMR (CDCl₃) | δ 7.28-7.47 (m, 5H), 7.17 (d, J = 8.7 Hz, 2H), 6.95 (d, J = 8.7 Hz, 2H), 5.07 (s, 2H), 3.85 (t, J = 6.6 Hz, 2H), 2.84 (t, J = 6.6 Hz, 2H) | [5] |

Synthesis of this compound

Two primary methods for the synthesis of this compound have been reported.

Experimental Protocol 1: Reduction of Methyl 2-(4-benzyloxyphenyl)acetate

This method involves the reduction of a methyl ester precursor using a strong reducing agent.

Materials:

-

Methyl 2-(4-benzyloxyphenyl)acetate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

A suspension of lithium aluminum hydride (15.8 mmol) in anhydrous diethyl ether (25 mL) is prepared in a reaction vessel and cooled to 0 °C.

-

A solution of methyl 2-(4-benzyloxyphenyl)acetate (7.8 mmol) in anhydrous ether (5 mL) is added dropwise to the cooled suspension.

-

The reaction mixture is stirred overnight at room temperature.

-

The reaction is carefully quenched by the addition of water.

-

The mixture is extracted with ethyl acetate.

-

The organic layers are combined and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield this compound in quantitative yield.[5]

Experimental Protocol 2: Etherification of p-Hydroxyphenethyl Alcohol

This method involves the formation of the benzyl ether from p-hydroxyphenethyl alcohol.

Materials:

-

p-Hydroxyphenethyl alcohol

-

Potassium hydroxide (KOH)

-

Benzyl chloride

-

Toluene

-

Silica gel or molecular sieves

-

Water

Procedure:

-

p-Hydroxyphenethyl alcohol is mixed and stirred with water.

-

An aqueous solution of potassium hydroxide is added dropwise to form potassium 4-hydroxyphenethyl ethoxide.

-

Water is removed from the resulting salt.

-

Toluene and a water-absorbent agent (silica gel or molecular sieve) are added at a temperature not exceeding 30°C.

-

Benzyl chloride is added dropwise to the mixture to form the crude this compound.

-

The crude product is then purified to obtain the final product with a yield of 60-85%.[6]

Role in Drug Development: Synthesis of Isoproterenol

The primary application of this compound in drug development is as a key intermediate in the synthesis of Isoproterenol hydrochloride, a non-selective β-adrenergic agonist used for the treatment of bradycardia, heart block, and rarely for asthma.[7] The synthesis involves the conversion of this compound to an intermediate which is subsequently hydrogenated.

Experimental Workflow: Synthesis of Isoproterenol Hydrochloride from a Related Intermediate

While a direct, detailed protocol starting from this compound is not fully available in the searched literature, the general synthetic strategy involves intermediates that can be derived from it. A common route to Isoproterenol hydrochloride involves the hydrogenation of a ketone precursor. The synthesis of this precursor can be envisioned to start from catechol.

A general synthetic pathway to Isoproterenol hydrochloride is as follows:

-

Friedel-Crafts Acylation: Catechol is reacted with chloroacetyl chloride in the presence of a Lewis acid like aluminum chloride to form 2-chloro-3',4'-dihydroxy acetophenone.[8]

-

Amination: The resulting acetophenone is then reacted with isopropylamine to yield 3',4'-dihydroxy-2-(isopropylamino)-acetophenone.[8]

-

Hydrogenation: This intermediate is then subjected to hydrogenation, typically using a palladium catalyst, to reduce the ketone to a secondary alcohol, yielding Isoproterenol.[8][9] The reaction is often carried out in an alcoholic solvent under hydrogen pressure.[8]

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 61439-59-6 [chemicalbook.com]

- 6. CN102898289A - Method for synthesizing 2-(4-benzylmethoxyphenyl)ethanol medical intermediate - Google Patents [patents.google.com]

- 7. Isoproterenol | C11H17NO3 | CID 3779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. WO2018127806A1 - Process for preparation of isoproterenol hydrochloride - Google Patents [patents.google.com]

2-(4-Benzyloxyphenyl)ethanol molecular weight and formula

An In-depth Technical Guide to 2-(4-Benzyloxyphenyl)ethanol

This technical guide provides a comprehensive overview of the core molecular properties, experimental protocols, and key data for this compound, a significant intermediate in the fields of fine chemicals and pharmaceuticals.[1][2][3] This document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Molecular and Physical Properties

This compound, with CAS number 61439-59-6, is an organic building block available as a white solid.[3][4][5] Its high purity, typically above 97% or 98%, is crucial for reliable and reproducible chemical reactions in research and development, particularly for pharmaceutical precursors.[3]

Quantitative data and key properties of this compound are summarized in the table below for clear reference and comparison.

| Property | Value |

| Molecular Formula | C15H16O2[2][4][6] |

| Molecular Weight | 228.29 g/mol [4][6] |

| Appearance | White to Off-White Solid[2][5] |

| Melting Point | 85-88 °C[2][5] |

| Boiling Point | 379.1±22.0 °C (Predicted)[2][5] |

| Density | 1.116±0.06 g/cm³ (Predicted)[2][5] |

| Flash Point | 170.1ºC[2] |

| Refractive Index | 1.584[2] |

| IUPAC Name | 2-(4-phenylmethoxyphenyl)ethanol[6] |

| Synonyms | 4-(Benzyloxy)phenethyl alcohol, p-(Benzyloxy)phenethyl alcohol[2][6] |

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves the reduction of methyl 2-(4-benzyloxyphenyl)acetate.[7]

Methodology:

-

Methyl 2-(4-benzyloxyphenyl)acetate (7.8 mmol) is dissolved in 5 mL of anhydrous ether.

-

This solution is added slowly and dropwise to a suspension of lithium aluminum hydride (15.8 mmol) in 25 mL of anhydrous ether at a temperature of 0 °C.

-

The reaction mixture is then stirred overnight at room temperature.

-

Following the overnight stirring, the reaction is quenched with the addition of water.

-

The mixture is extracted with ethyl acetate.

-

The organic layers are combined and subsequently dried over anhydrous sodium sulfate.

-

The solvent is removed via distillation under reduced pressure to yield the final product, 2-(4-phenylmethoxyphenyl)ethanol.[7]

Another patented synthesis method reports a yield of 60-85% with a final product content of 99.6%.[1] This process involves mixing p-hydroxyphenethyl ethanol with water, dripping in an aqueous solution of potassium hydroxide to form potassium 4-hydroxyphenethyl ethoxide, removing water, and then adding toluene and a water absorbent before dripping in benzyl chloride.[1]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the reduction of methyl 2-(4-benzyloxyphenyl)acetate.

Caption: Synthesis workflow for this compound.

References

- 1. CN102898289A - Method for synthesizing 2-(4-benzylmethoxyphenyl)ethanol medical intermediate - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. nbinno.com [nbinno.com]

- 4. calpaclab.com [calpaclab.com]

- 5. sfdchem.com [sfdchem.com]

- 6. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 7. This compound | 61439-59-6 [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-(4-Benzyloxyphenyl)ethanol

This technical guide provides a comprehensive overview of the chemical compound this compound, a key intermediate in various organic syntheses, particularly within the pharmaceutical and fine chemical industries.[1][2] This document details its structure, nomenclature, physicochemical properties, synthesis protocols, spectroscopic data, and applications in research and drug development.

Structure and Nomenclature

This compound is an aromatic compound characterized by a phenylethanol core where the hydroxyl group of the phenol is protected by a benzyl ether.

Chemical Structure

Caption: 2D structure of this compound.

Nomenclature

The compound is systematically named according to IUPAC conventions, and it is also known by several common or trade names.

| Identifier Type | Identifier | Source |

| IUPAC Name | 2-[4-(benzyloxy)phenyl]ethanol | [3] |

| CAS Number | 61439-59-6 | [3][4][5] |

| Molecular Formula | C15H16O2 | [5][6][7] |

| Synonyms | p-Benzyloxy phenethyl alcohol, 4-Benzyloxyphenylethyl alcohol, 4-Benzyloxyphenethyl alcohol | [5] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below, providing essential data for its handling, storage, and use in experimental settings.

| Property | Value | Source |

| Molecular Weight | 228.29 g/mol | [3][5][6] |

| Appearance | White to pale cream solid (crystals or powder) | [2][8] |

| Melting Point | 85-87 °C | |

| Boiling Point | 379.1 ± 22.0 °C at 760 mmHg | [3] |

| Purity | Typically ≥98% | [2][6][8] |

| Storage | Store at room temperature, desiccated | [3][6] |

Synthesis and Experimental Protocols

This compound can be synthesized through various chemical routes. Two common laboratory-scale methods are detailed below.

Synthesis Workflow Overview

Caption: General synthetic routes to this compound.

Experimental Protocol 1: Reduction of Methyl 2-(4-benzyloxyphenyl)acetate[4]

This method involves the reduction of an ester to an alcohol using a strong reducing agent.

Materials:

-

Methyl 2-(4-benzyloxyphenyl)acetate (7.8 mmol)

-

Lithium aluminum hydride (LAH) (15.8 mmol)

-

Anhydrous diethyl ether (30 mL)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

A suspension of lithium aluminum hydride (15.8 mmol) in anhydrous ether (25 mL) is prepared in a flask and cooled to 0 °C.

-

Methyl 2-(4-benzyloxyphenyl)acetate (7.8 mmol) dissolved in anhydrous ether (5 mL) is added dropwise to the LAH suspension.

-

The reaction mixture is stirred overnight at room temperature.

-

The reaction is quenched by the careful addition of water.

-

The mixture is extracted with ethyl acetate.

-

The organic layers are combined and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the product in quantitative yield.[4]

Experimental Protocol 2: Williamson Ether Synthesis from p-Hydroxyphenylethanol[1]

This patented method involves the formation of an ether from an alcohol and an organohalide.

Materials:

-

p-Hydroxyphenylethanol

-

Potassium hydroxide (KOH) aqueous solution

-

Toluene

-

Water absorbent (e.g., silica gel or molecular sieve)

-

Benzyl chloride

Procedure:

-

p-Hydroxyphenylethanol is mixed uniformly with water.

-

An aqueous solution of potassium hydroxide is added dropwise to form potassium 4-hydroxyphenethyl ethoxide.

-

Water is removed from the resulting salt. Toluene and a water absorbent are added at a temperature not exceeding 30°C.

-

Benzyl chloride is added dropwise to form the crude product.

-

The crude product is then refined to obtain the final product with a purity of up to 99.6% and a yield of 60-85%.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

| Spectroscopic Data Type | Observed Peaks/Signals (CDCl3) | Source |

| ¹H-NMR | δ 7.28-7.47 (m, 5H), 7.17 (d, J = 8.7 Hz, 2H), 6.95 (d, J = 8.7 Hz, 2H), 5.07 (s, 2H), 3.85 (t, J = 6.6 Hz, 2H), 2.84 (t, J = 6.6 Hz, 2H) | [4] |

| FTIR | Spectra available, indicating characteristic functional group vibrations. | [9] |

| Raman Spectroscopy | Spectra available for further structural analysis. | [9] |

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, primarily serving as an intermediate in the production of more complex molecules.[2]

-

Pharmaceutical Intermediate: It is a crucial precursor in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its structure allows for various chemical modifications to build diverse molecular architectures.

-

Fine Chemicals: Beyond pharmaceuticals, it is used in the synthesis of specialty chemicals and novel materials.[1]

-

Parkinson's Disease Research: The core structure of this compound has been utilized to design and synthesize derivatives that act as multifunctional agents for the potential treatment of Parkinson's disease.[10] For instance, derivatives have been shown to possess potent and selective monoamine oxidase B (MAO-B) inhibitory activity, along with antioxidant and neuroprotective effects.[10]

Logical Workflow in Drug Discovery

Caption: Role of this compound in a drug discovery pipeline.

Safety Information

According to safety data, this compound should be handled with appropriate care in a laboratory setting.

| Safety Aspect | Information | Source |

| Signal Word | Warning | [3] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [3] |

| Precautionary Statements | P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [3] |

This guide consolidates key technical information on this compound to support its effective and safe use in research and development. For further details, researchers should consult the cited literature and relevant safety data sheets.

References

- 1. CN102898289A - Method for synthesizing 2-(4-benzylmethoxyphenyl)ethanol medical intermediate - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-(4-(Benzyloxy)phenyl)ethanol | 61439-59-6 [sigmaaldrich.com]

- 4. This compound | 61439-59-6 [chemicalbook.com]

- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 6. calpaclab.com [calpaclab.com]

- 7. scbt.com [scbt.com]

- 8. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of p-(Benzyloxy)phenethyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of p-(Benzyloxy)phenethyl alcohol (CAS No: 61439-59-6), an organic intermediate significant in the synthesis of various compounds, including the bioactive salidroside.[1][2] This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed data, experimental methodologies, and relevant workflow visualizations.

Core Physical Properties

The physical characteristics of p-(Benzyloxy)phenethyl alcohol are fundamental to its application in chemical synthesis and analysis. A summary of these properties is presented in the table below, compiled from various chemical data sources.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆O₂ | |

| Molecular Weight | 228.29 g/mol | |

| Appearance | White to Off-White Solid | [3] |

| Melting Point | 85 - 87 °C | [3] |

| Boiling Point | 379.1 ± 22.0 °C (Predicted) | [3] |

| Density | 1.116 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

| LogP | 2.79 | [4] |

Experimental Protocols

Accurate determination of physical properties is crucial for the characterization and quality control of chemical compounds. The following sections detail the standard experimental methodologies for measuring the key physical properties of solid organic compounds like p-(Benzyloxy)phenethyl alcohol.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a critical indicator of purity, with pure crystalline compounds typically exhibiting a sharp melting point range of 0.5-1.0°C.[3]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered p-(Benzyloxy)phenethyl alcohol is packed into a capillary tube, which is sealed at one end.[5] The tube is tapped gently to compact the sample.[6]

-

Apparatus Setup: The capillary tube is attached to a thermometer or placed in a designated slot in a melting point apparatus (e.g., Mel-Temp or Thiele tube).[3] The apparatus contains a heating block or an oil bath to ensure uniform heating.[3]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 2-3°C per minute, especially near the expected melting point.[3]

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.[3] For a more accurate determination, a preliminary rapid heating can be performed to find an approximate melting point, followed by a slower, more precise measurement.[3]

Boiling Point Determination (for high-boiling solids)

While p-(Benzyloxy)phenethyl alcohol is a solid at room temperature, its boiling point is a key thermodynamic property. For high-boiling substances, the boiling point is often determined under reduced pressure and extrapolated to atmospheric pressure or predicted using computational models. The value provided is a predicted one.[3] A common experimental method for determining the boiling point of a small amount of liquid (or a melted solid) is the Thiele tube method.

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of the substance is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed inverted into the fusion tube.[7]

-

Apparatus Setup: The fusion tube is attached to a thermometer. The assembly is then placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil or silicone oil).[8]

-

Heating and Observation: The Thiele tube is heated gently and uniformly.[7] As the temperature rises, the air trapped in the capillary tube expands and escapes as bubbles. The heating is continued until a steady stream of bubbles emerges from the capillary tube.[8]

-

Data Recording: The heat source is then removed, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8] This is the point where the vapor pressure of the substance equals the external atmospheric pressure.[9]

Density Determination

The density of a solid is its mass per unit volume. For an irregularly shaped solid, the water displacement method is commonly employed.

Methodology: Water Displacement Method

-

Mass Measurement: The mass of a sample of p-(Benzyloxy)phenethyl alcohol is accurately measured using an analytical balance.[10]

-

Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water, if the compound is insoluble), and the initial volume is recorded.[11]

-

Volume Displacement: The weighed solid is carefully immersed in the liquid in the graduated cylinder. The new volume is recorded.[11]

-

Calculation: The volume of the solid is the difference between the final and initial volume readings.[11] The density is then calculated by dividing the mass of the solid by its volume.[10] Alternatively, gas pycnometry using an inert gas like helium can provide a highly accurate measurement of the solid's volume, excluding any open pores.[12]

Role in Synthesis: A Workflow for Salidroside Preparation

p-(Benzyloxy)phenethyl alcohol serves as a key intermediate in the chemical synthesis of salidroside, a glucoside of tyrosol with various reported pharmacological activities.[1][13] The following diagram illustrates a simplified workflow for this synthesis.

References

- 1. CN104592321A - Method for catalytic synthesis of salidroside - Google Patents [patents.google.com]

- 2. apicule.com [apicule.com]

- 3. almaaqal.edu.iq [almaaqal.edu.iq]

- 4. p-(Benzyloxy)phenethyl alcohol | SIELC Technologies [sielc.com]

- 5. byjus.com [byjus.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 11. kbcc.cuny.edu [kbcc.cuny.edu]

- 12. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 13. researchgate.net [researchgate.net]

The Benzyloxy Group: A Cornerstone in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzyloxy group (BnO-), and its parent benzyl (Bn) ether, represent one of the most versatile and widely employed protecting groups in the intricate art of organic synthesis. Its stability across a broad spectrum of reaction conditions, coupled with the reliability of its cleavage, has made it an indispensable tool for masking the reactivity of hydroxyl and other functional groups. This allows for the selective transformation of complex, multifunctional molecules, a critical requirement in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2]

Core Function: Protection of Alcohols

The primary role of the benzyloxy group is the temporary protection of alcohols. The benzyl ether linkage is robust enough to withstand acidic and basic conditions, as well as many oxidative and reductive reagents, making it suitable for multi-step synthetic campaigns.[3][4] This stability allows chemists to perform extensive modifications on other parts of a molecule without affecting the protected hydroxyl group.[1]

Introduction of the Benzyl Protecting Group (Benzylation)

The most common method for the formation of benzyl ethers is the Williamson ether synthesis.[5][6] This SN2 reaction involves the deprotonation of an alcohol to form an alkoxide, which then displaces a halide from a benzyl halide (e.g., benzyl bromide or benzyl chloride).[7][8] Strong bases like sodium hydride (NaH) are frequently used, although milder bases such as potassium carbonate (K₂CO₃) or silver(I) oxide (Ag₂O) can be employed for more sensitive substrates or to achieve regioselectivity in diols.[5][9]

For substrates that are intolerant to basic conditions, alternative methods have been developed. The use of benzyl trichloroacetimidate under acidic catalysis provides an effective option.[5] Newer reagents, such as 2-benzyloxy-1-methylpyridinium triflate (BnOPT), allow for benzylation under nearly neutral thermal conditions, expanding the scope to highly sensitive molecules.[10]

Table 1: Representative Methods for Benzylation of Alcohols

| Substrate Type | Reagents | Base/Catalyst | Solvent | Conditions | Typical Yield |

| Primary Alcohol | Benzyl Bromide (BnBr) | Sodium Hydride (NaH) | DMF or THF | 0 °C to RT | >90%[11] |

| Phenol | Benzyl Chloride (BnCl) | Potassium Carbonate (K₂CO₃) | Acetone or DMF | Reflux | 85-95%[12] |

| Acid-Sensitive Alcohol | Benzyl Trichloroacetimidate | Triflic Acid (TfOH, cat.) | Dichloromethane (DCM) | 0 °C to RT | 80-95%[5] |

| Neutral Conditions | 2-Benzyloxy-1-methylpyridinium triflate (BnOPT) | Magnesium Oxide (MgO) | Toluene | 90 °C | 75-98%[10][13] |

Cleavage of the Benzyl Protecting Group (Debenzylation)

The selective and high-yielding removal of the benzyl group is a key reason for its widespread use.

-

Catalytic Hydrogenolysis : This is the most common and mildest method for debenzylation.[14] The benzyl ether is cleaved using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.[15][16] The reaction is clean, typically proceeding under mild conditions (room temperature and atmospheric pressure), and produces the deprotected alcohol and toluene as the only byproduct.[6][14]

-

Catalytic Transfer Hydrogenation : For molecules containing other reducible functional groups (e.g., alkenes, alkynes), where the use of H₂ gas is not selective, transfer hydrogenation is an excellent alternative.[5] A hydrogen donor, such as ammonium formate, 1,4-cyclohexadiene, or isopropanol, is used in conjunction with the Pd/C catalyst.[16][17]

-

Dissolving Metal Reduction : Conditions such as sodium in liquid ammonia (Na/NH₃), known as the Birch reduction, can also cleave benzyl ethers. This method is particularly useful when catalytic hydrogenation is not feasible.

-

Lewis and Brønsted Acids : Strong acids, such as boron trichloride (BCl₃) or trimethylsilyl iodide (TMSI), can effect cleavage, but their use is limited to substrates lacking other acid-sensitive functional groups.[5][17]

Table 2: Common Debenzylation Methodologies

| Method | Reagents | Catalyst | Solvent | Conditions | Key Features |

| Catalytic Hydrogenolysis | H₂ (gas) | 10% Pd/C | Ethanol, Methanol, THF | RT, 1 atm | Very mild, clean, most common method.[16] |

| Transfer Hydrogenation | Ammonium Formate (HCO₂NH₄) | 10% Pd/C | Methanol | Reflux | Avoids H₂ gas; rapid reaction times.[17] |

| Lewis Acid Cleavage | Boron Trichloride (BCl₃) | - | Dichloromethane (DCM) | -78 °C to 0 °C | Useful for complex substrates; requires stoichiometric reagent.[17] |

| Oxidative Cleavage (for p-methoxybenzyl) | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | - | DCM/H₂O | RT | Orthogonal to standard benzyl ethers.[5][11] |

Experimental Protocols

Protocol 1: Benzylation of a Primary Alcohol using Williamson Ether Synthesis

Reaction: R-CH₂OH + BnBr --(NaH)--> R-CH₂OBn

Materials:

-

Primary alcohol (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

-

Benzyl bromide (BnBr, 1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the primary alcohol and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the resulting alkoxide solution back to 0 °C and add benzyl bromide dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the pure benzyl ether.

Protocol 2: Debenzylation via Catalytic Hydrogenolysis

Reaction: R-OBn --(H₂, Pd/C)--> R-OH + Toluene

Materials:

-

Benzyl-protected alcohol (1.0 eq)

-

10% Palladium on Carbon (Pd/C, 10% w/w)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

In a round-bottom flask, dissolve the benzyl-protected alcohol in methanol or ethanol.[17]

-

Carefully add 10% Pd/C to the solution. Caution: Pd/C can be pyrophoric; do not add to a dry flask.

-

Seal the flask and purge the system with an inert gas (Argon or Nitrogen).

-

Introduce hydrogen gas, typically by inflating a balloon connected to the flask, and maintain a positive pressure of H₂.

-

Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC until the starting material is completely consumed.[17]

-

Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent.[17]

-

Combine the filtrates and concentrate under reduced pressure to yield the deprotected alcohol. Further purification may be performed if necessary.

Visualizing the Strategy and Mechanism

The strategic application of the benzyloxy group and its mechanism of removal are central concepts in its utility.

The mechanism for catalytic hydrogenolysis involves the adsorption of both the benzyl ether and hydrogen onto the surface of the palladium catalyst, facilitating the cleavage of the C-O bond.[14]

References

- 1. nbinno.com [nbinno.com]

- 2. catalogimages.wiley.com [catalogimages.wiley.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. jk-sci.com [jk-sci.com]

- 8. jk-sci.com [jk-sci.com]

- 9. ias.ac.in [ias.ac.in]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 15. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]

- 16. jk-sci.com [jk-sci.com]

- 17. benchchem.com [benchchem.com]

The Pivotal Role of 2-(4-Benzyloxyphenyl)ethanol in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Benzyloxyphenyl)ethanol is a key organic intermediate with significant applications in the pharmaceutical industry. Its unique structural features, combining a phenylethanol backbone with a benzyl-protected phenolic hydroxyl group, make it a versatile building block for the synthesis of complex active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the synthesis, properties, and primary pharmaceutical applications of this compound, with a focus on its role in the production of the beta-blocker, Betaxolol. Detailed experimental protocols and mechanistic insights are provided to support researchers and drug development professionals in their work.

Physicochemical Properties and Specifications

This compound is a white to off-white solid, a characteristic that is important for its handling and processing in laboratory and industrial settings.[1][2][3] Its high purity, typically exceeding 97-99%, is essential for its use in pharmaceutical synthesis, ensuring the quality and minimizing impurities in the final API.[1][3][4][5] Key physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 61439-59-6 | [4][6][7][8][9] |

| Molecular Formula | C₁₅H₁₆O₂ | [6][7][8] |

| Molecular Weight | 228.29 g/mol | [6][7][8] |

| Appearance | White to Off-White Solid/Powder | [2][4] |

| Melting Point | 85-87 °C | [2] |

| Boiling Point | 379.1 ± 22.0 °C (Predicted) | [2] |

| Density | 1.116 ± 0.06 g/cm³ (Predicted) | [2] |

| Purity | ≥97% | [1][10] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [2] |

| Storage | Room temperature, desiccated | [2][4][7] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common and industrially viable methods are the Williamson ether synthesis and the reduction of a corresponding carboxylic acid derivative.

Method 1: Williamson Ether Synthesis

This is a widely used method that involves the reaction of 4-hydroxyphenethyl alcohol with a benzyl halide in the presence of a base.[1][10][11] This SN2 reaction is a classic and efficient way to form the ether linkage.

Materials:

-

4-Hydroxyphenethyl alcohol

-

Benzyl bromide (or chloride)

-

Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)

-

Phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) (optional, but recommended)

-

Solvent (e.g., Tetrahydrofuran (THF), acetone, toluene)

-

Petroleum ether (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxyphenethyl alcohol and potassium hydroxide in the chosen solvent. If using a phase transfer catalyst, add it at this stage.[1][11]

-

Stir the mixture at room temperature for approximately 1.5 hours to form the potassium salt of 4-hydroxyphenethyl alcohol.[1][10]

-

Slowly add benzyl bromide to the reaction mixture dropwise.

-

Continue stirring the reaction mixture at room temperature for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]

-

After the reaction is complete, filter the mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent, such as petroleum ether, to yield pure this compound.[1][12][13][14][15]

Method 2: Reduction of 2-(4-Benzyloxyphenyl)acetic Acid

An alternative route involves the reduction of the carboxylic acid group of 2-(4-benzyloxyphenyl)acetic acid. This precursor can be synthesized from p-hydroxyphenylacetic acid by benzylation of the phenolic hydroxyl group.

Materials:

-

Methyl 2-(4-benzyloxyphenyl)acetate (or the corresponding acid)

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous diethyl ether or THF

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of methyl 2-(4-benzyloxyphenyl)acetate in anhydrous diethyl ether to the LiAlH₄ suspension.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by a sodium hydroxide solution, and then more water.

-

Filter the resulting mixture and extract the filtrate with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.[16]

Application in the Synthesis of Betaxolol

This compound serves as a crucial intermediate in the synthesis of Betaxolol, a selective beta-1 adrenergic receptor blocker used in the treatment of hypertension and glaucoma.[6][9][17] The synthesis of Betaxolol from this intermediate involves several key transformations.

Synthetic Pathway to Betaxolol

The synthesis of Betaxolol from this compound typically proceeds through the following steps:

-

Alkylation: The hydroxyl group of this compound is alkylated using an allyl halide (e.g., allyl bromide) in the presence of a base to form 1-(2-allyloxyethyl)-4-benzyloxybenzene.[1]

-

Cyclopropanation: The allyl group is then converted to a cyclopropylmethyl group. This can be achieved through a Simmons-Smith reaction or by using diethylzinc.[1]

-

Debenzylation: The benzyl protecting group is removed, typically by catalytic hydrogenation (e.g., using Pd/C), to yield 4-[2-(cyclopropylmethoxy)ethyl]phenol.[7]

-

Epoxidation and Amination: The resulting phenol is reacted with epichlorohydrin, followed by reaction with isopropylamine to introduce the aminopropanol side chain, yielding Betaxolol.[7][8]

Pharmacology of Betaxolol

Betaxolol is a selective antagonist of beta-1 adrenergic receptors, which are predominantly located in the heart.[6][17] By blocking these receptors, Betaxolol reduces the effects of catecholamines (e.g., adrenaline), leading to a decrease in heart rate, myocardial contractility, and blood pressure.[6] This makes it an effective treatment for hypertension.

In the treatment of glaucoma, ophthalmic Betaxolol reduces intraocular pressure (IOP).[5][6][17] It is believed to achieve this by decreasing the production of aqueous humor by the ciliary body in the eye.[5][6]

Signaling Pathway of Betaxolol

The mechanism of action of Betaxolol involves the blockade of the beta-1 adrenergic receptor signaling pathway. Normally, the binding of catecholamines to these G-protein coupled receptors activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[6] This leads to the activation of protein kinase A and subsequent physiological responses. Betaxolol competitively inhibits this pathway.

Conclusion

This compound is a valuable and versatile pharmaceutical intermediate. Its efficient synthesis and its crucial role in the production of important drugs like Betaxolol highlight its significance in medicinal chemistry and drug development. A thorough understanding of its properties, synthesis, and applications is essential for researchers and scientists working in this field. The detailed protocols and mechanistic diagrams provided in this guide serve as a valuable resource for the successful utilization of this important chemical building block.

References

- 1. US20060004109A1 - Process for preparation of s-(-)-betaxolol and salts thereof - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. nbinno.com [nbinno.com]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. Betaxolol Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 6. What is the mechanism of Betaxolol Hydrochloride? [synapse.patsnap.com]

- 7. CN100528832C - Technique of synthesizing levorotatory betaxolol hydrochloride - Google Patents [patents.google.com]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. CN102898289A - Method for synthesizing 2-(4-benzylmethoxyphenyl)ethanol medical intermediate - Google Patents [patents.google.com]

- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 12. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 15. researchgate.net [researchgate.net]

- 16. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Betaxolol - Wikipedia [en.wikipedia.org]

The Versatility of 2-(4-Benzyloxyphenyl)ethanol: A Core Building Block in Modern Drug Synthesis

For Immediate Release

In the intricate world of pharmaceutical development and materials science, the identification and application of versatile molecular building blocks are paramount to innovation. Among these, 2-(4-Benzyloxyphenyl)ethanol stands out as a critical intermediate, offering a robust scaffold for the synthesis of a wide array of complex, biologically active molecules. This technical guide provides an in-depth exploration of the function of this compound as a foundational component in drug discovery, with a particular focus on its role in the synthesis of important therapeutics. Through detailed experimental protocols, quantitative data analysis, and visual representations of synthetic pathways, this document serves as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Core Attributes of this compound

This compound, with a molecular formula of C₁₅H₁₆O₂ and CAS number 61439-59-6, is a white solid organic compound.[1][2] Its structure, featuring a phenylethanol backbone with a benzyloxy protecting group on the phenol, provides a versatile platform for a variety of chemical transformations.[2][3] This high level of purity, often exceeding 97-98%, is crucial for the reliability and reproducibility of chemical reactions in the synthesis of pharmaceutical precursors and fine chemicals.[3]

The key to its utility lies in the strategic placement of its functional groups. The hydroxyl group can be readily modified through reactions such as esterification or etherification, while the benzyloxy group serves as a stable protecting group for the phenolic hydroxyl. This protecting group can be selectively removed under specific conditions, typically through catalytic hydrogenation, to unveil the free phenol at a later stage of a multi-step synthesis.[1] This strategic protection and deprotection are fundamental in the synthesis of complex target molecules.

Synthesis of this compound

The efficient synthesis of this compound itself is a critical first step. Two primary methods have been well-documented, each offering distinct advantages.

Table 1: Synthesis of this compound

| Method | Starting Materials | Reagents | Solvent | Key Conditions | Yield | Purity | Reference |

| Reduction | Methyl 2-(4-benzyloxyphenyl)acetate | Lithium aluminum hydride | Anhydrous ether | 0 °C to room temperature, overnight | Quantitative | Not specified | [4] |

| Williamson Ether Synthesis | 4-Hydroxyphenylethyl alcohol, Benzyl chloride | Potassium hydroxide, Silica gel | Toluene | Reflux at 108 °C for 30h | 73.15% | 99.6% | [5] |

Detailed Experimental Protocols for the Synthesis of this compound

Method 1: Reduction of Methyl 2-(4-benzyloxyphenyl)acetate [4]

-

Dissolve Methyl 2-(4-benzyloxyphenyl)acetate (7.8 mmol) in anhydrous ether (5 mL).

-

In a separate flask, prepare a suspension of lithium aluminum hydride (15.8 mmol) in anhydrous ether (25 mL) and cool to 0 °C.

-

Slowly add the solution of the methyl ester to the lithium aluminum hydride suspension at 0 °C.

-

Allow the reaction mixture to stir overnight at room temperature.

-

Quench the reaction by the careful addition of water.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent by distillation under reduced pressure to obtain this compound.

Method 2: Williamson Ether Synthesis [5]

-

In a 1000ml three-necked flask, add 200ml of water and 50g of 4-hydroxylphenylethyl alcohol. Stir to mix evenly at room temperature.

-

Drip in a pre-configured potassium hydroxide solution (20g potassium hydroxide + 100ml water) over 0.5h-1h.

-

After the addition is complete, perform underpressure distillation to remove water until approximately 250ml has evaporated.

-

Transfer the solution to a rotary evaporator and spin-dry until the moisture content is less than 0.1%.

-

Add 300 milliliters of toluene and 50 grams of silica gel.

-

At a temperature not exceeding 30 °C, drip in 50g of Benzyl Chloride.

-

Heat the mixture to an internal temperature of 108 °C and reflux for 30 hours.

-

After the reaction is complete, add 200ml of toluene and perform hot filtration.

-

Add 200ml of water to the filtrate, heat, and stir at approximately 50 °C for 20 minutes, then allow to layer for half an hour.

-

Separate the organic layer and allow it to crystallize overnight.

-

Collect the crude product by suction filtration.

-

Recrystallize the crude product from 300ml of ethanol. Add 5g of activated carbon and reflux for 30 minutes for decolorization.

-

Perform hot filtration and cool the filtrate first with water, then in an ice bath to 0 °C.

-

Collect the purified product by suction filtration and dry at 50-55 °C.

Application in the Synthesis of Beta-2 Adrenergic Agonists

The benzyloxy-phenyl-ethanol scaffold is a cornerstone in the synthesis of several important beta-2 adrenergic agonists, which are crucial for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[6][7]

Synthesis of Salbutamol

A key intermediate in the synthesis of the widely used bronchodilator Salbutamol is 2-(tert-Butylamino)-1-(4-benzyloxy-3-hydroxymethylphenyl)ethanol, often referred to as Benzyl Salbutamol. While not directly synthesized from this compound in a single step, this intermediate contains the core structural motif. The final and critical step in the synthesis of Salbutamol is the debenzylation of this intermediate.

Table 2: Final Step in Salbutamol Synthesis - Debenzylation

| Starting Material | Catalyst | Solvent | Hydrogen Pressure | Temperature | Reaction Time | Purity of Product | Reference |

| 2-(tert-Butylamino)-1-(4-benzyloxy-3-hydroxymethylphenyl)ethanol | 5% Palladium on carbon | Methanol | 35-45 psi | 35°- 40°C | 1-2 hours | >99% | [1] |

Detailed Experimental Protocol: Debenzylation to Salbutamol [1]

-

Charge 100 g of 2-(tert-Butylamino)-1-(4-benzyloxy-3-hydroxymethylphenyl)ethanol and 850 ml of Methanol into a hydrogenation vessel.

-

Add 2.8 g of 5% Palladium on carbon catalyst.

-

Pressurize the vessel with hydrogen to 35-45 psi.

-

Maintain the reaction mixture at 35°- 40°C for 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, filter the catalyst and wash it with 50 ml of Methanol.

-

Combine the filtrate and the methanol washing.

-

Distill off the methanol completely under vacuum to obtain crude Salbutamol.

-

Crystallize the crude product from methanol at 15°-20°C.

-

Filter the product, wash with chilled methanol, and dry to obtain Salbutamol base with a purity greater than 99%.

Synthesis of Salmeterol

Similarly, a more complex derivative of this compound, namely 2-(benzyl-(6-(4-phenylbutoxy)hexyl)amino)-1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)ethanol, serves as the immediate precursor to the long-acting beta-2 adrenergic agonist, Salmeterol. The final step is again a debenzylation reaction.

Table 3: Final Step in Salmeterol Synthesis - Debenzylation

| Starting Material | Catalyst | Solvent | Hydrogen Pressure | Temperature | Reaction Time | Yield | Reference |

| 2-(benzyl-(6-(4-phenylbutoxy)hexyl)amino)-1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)ethanol | 10% Pd/C | Methanol | 5-6 Kg/cm² | 40°C | 2 hours | 98.5% | [4] |

Detailed Experimental Protocol: Debenzylation to Salmeterol [4]

-

In a dry hydrogenator under a nitrogen atmosphere, combine 800 mL of methanol and 100 g of 2-(benzyl-(6-(4-phenylbutoxy)hexyl)amino)-1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)ethanol at 35°C.

-

Add 3 g of 10% Pd/C to the reaction mixture.

-

Purge with hydrogen gas at a pressure of 5-6 Kg/cm² at 40°C.

-

Maintain the reaction for 2 hours.

-

Cool the reaction mixture to 25°C.

-

Filter the reaction mixture and wash the catalyst with 100 ml of methanol.

-

Concentrate the filtrate under vacuum at 60°C to obtain Salmeterol base as an oily residue.

Role in the Synthesis of Selective Estrogen Receptor Modulators (SERMs)

While the this compound scaffold is a prominent building block in the synthesis of beta-2 adrenergic agonists, its direct application in the synthesis of major Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and Ospemifene is not extensively documented in publicly available literature. The synthetic routes to these important drugs typically commence from different starting materials and proceed through alternative intermediates.[8] This highlights the specificity of building block applications in medicinal chemistry, where the choice of starting material is highly dependent on the target molecule's overall structure and the desired synthetic strategy.

Conclusion

This compound is an invaluable building block in organic synthesis, particularly for the pharmaceutical industry. Its well-defined structure, high purity, and the strategic utility of the benzyloxy protecting group make it a cornerstone in the synthesis of complex molecules. As demonstrated in the syntheses of Salbutamol and Salmeterol, the benzyloxy-phenyl-ethanol core is a recurring and essential motif. The detailed experimental protocols and quantitative data presented herein underscore its reliability and efficiency as a synthetic intermediate. While its application may be specific to certain classes of drugs, its role is undeniably critical in the development of life-saving therapeutics. Further research into novel applications of this versatile building block will undoubtedly continue to drive innovation in drug discovery and development.

References

- 1. WO2023062633A1 - Process for the preparation of a salbutamol intermediate - Google Patents [patents.google.com]

- 2. CN102898289A - Method for synthesizing 2-(4-benzylmethoxyphenyl)ethanol medical intermediate - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 61439-59-6 [chemicalbook.com]

- 5. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

- 7. CN113121369A - Preparation method of salbutamol sulfate - Google Patents [patents.google.com]

- 8. 61439-59-6 | 2-(4-(Benzyloxy)phenyl)ethanol - Moldb [moldb.com]

The Evolving Landscape of Phenolic Protection: A Technical Guide to Discovery and Strategy

For Researchers, Scientists, and Drug Development Professionals

The strategic protection and deprotection of the phenolic hydroxyl group has been a cornerstone of synthetic organic chemistry for over a century. The inherent reactivity of phenols—their acidity and nucleophilicity—necessitates the use of protecting groups to achieve chemoselectivity in complex syntheses. This technical guide provides an in-depth exploration of the discovery, history, and application of the most significant phenolic protecting groups, offering a comparative analysis of their stability and providing detailed experimental protocols for their use.

A Historical Perspective: From Classical Ethers to Orthogonal Strategies

The concept of protecting functional groups is deeply rooted in the history of organic synthesis. One of the earliest and most fundamental methods for protecting alcohols and phenols is the Williamson ether synthesis , first reported by Alexander Williamson in 1850.[1][2][3] This reaction, involving the reaction of a phenoxide with an alkyl halide, laid the groundwork for the development of a vast arsenal of ether-based protecting groups.[1][2][3]

The 20th century witnessed a rapid expansion of the synthetic chemist's toolkit. The introduction of the benzyl (Bn) group as a protecting group, readily cleaved by hydrogenolysis, offered a milder alternative to the often harsh conditions required for cleaving simple alkyl ethers.[4] The mid-20th century saw the rise of silyl ethers , with E.J. Corey's seminal work in 1972 on the use of tert-butyldimethylsilyl (TBS) chloride popularizing this versatile and tunable class of protecting groups.[5]

The development of more complex synthetic targets, particularly in the fields of natural products and pharmaceuticals, spurred the need for protecting groups with differentiated lability. This led to the concept of orthogonal protection , a strategy that allows for the selective removal of one protecting group in the presence of others.[6][7] This era saw the introduction and refinement of a diverse array of protecting groups, including esters, carbonates, and acetals, each with its unique set of introduction and cleavage conditions.

Core Protecting Groups for Phenols: A Comparative Analysis

The choice of a suitable protecting group is dictated by its stability to the reaction conditions that will be employed in subsequent synthetic steps, as well as the ease and selectivity of its removal. This section provides a comparative overview of the most common classes of phenolic protecting groups.

Ether-Based Protecting Groups

Ethers are among the most robust and widely used protecting groups for phenols. Their stability varies significantly depending on the nature of the alkyl or aryl substituent.

| Protecting Group | Common Introduction Reagents & Conditions | Common Cleavage Reagents & Conditions | Typical Yield (Intro/Cleavage) | Notes |

| Methyl (Me) | MeI, K₂CO₃, Acetone, reflux | BBr₃, CH₂Cl₂ | >90% / 80-95% | Very stable, but requires harsh cleavage conditions. |

| Benzyl (Bn) | BnBr, K₂CO₃, DMF, 80-90 °C | H₂, Pd/C, EtOH, rt | >90% / >95% | Stable to a wide range of conditions; removed by hydrogenolysis. |

| Methoxymethyl (MOM) | MOMCl, DIPEA, CH₂Cl₂, 0 °C to rt | HCl, MeOH/H₂O, rt | 85-98% / 65-85% | Acid-labile; stable to bases and many other reagents. |

| p-Methoxybenzyl (PMB) | PMBCl, K₂CO₃, DMF, rt | DDQ, CH₂Cl₂/H₂O, rt | >90% / 85-95% | Cleaved oxidatively, providing orthogonality to acid- and base-labile groups. |

Silyl Ether-Based Protecting Groups

Silyl ethers offer a tunable level of stability based on the steric bulk of the substituents on the silicon atom. They are generally cleaved by fluoride ions or under acidic conditions.

| Protecting Group | Common Introduction Reagents & Conditions | Common Cleavage Reagents & Conditions | Relative Acid Stability | Relative Base/Fluoride Stability |

| Trimethylsilyl (TMS) | TMSCl, Et₃N, CH₂Cl₂, 0 °C | K₂CO₃, MeOH, rt | 1 | 1 |

| Triethylsilyl (TES) | TESCl, Imidazole, DMF, rt | AcOH, THF/H₂O, rt | 64 | 10-100 |

| tert-Butyldimethylsilyl (TBS/TBDMS) | TBSCl, Imidazole, DMF, rt | TBAF, THF, rt | 20,000 | ~20,000 |

| Triisopropylsilyl (TIPS) | TIPSCl, Imidazole, DMF, rt | TBAF, THF, rt | 700,000 | ~100,000 |

| tert-Butyldiphenylsilyl (TBDPS) | TBDPSCl, Imidazole, DMF, rt | TBAF, THF, rt | 5,000,000 | ~20,000 |

Relative stability data compiled from multiple sources.[8][9]

Ester-Based Protecting Groups

Ester protecting groups are readily introduced and are typically removed by base-catalyzed hydrolysis.

| Protecting Group | Common Introduction Reagents & Conditions | Common Cleavage Reagents & Conditions | Typical Yield (Intro/Cleavage) | Notes |

| Acetyl (Ac) | Ac₂O, Pyridine, CH₂Cl₂, rt | K₂CO₃, MeOH, rt | >95% / >90% | Base-labile; can be introduced under neutral or acidic conditions. |

| Pivaloyl (Piv) | PivCl, Pyridine, CH₂Cl₂, rt | NaOH, MeOH/H₂O, reflux | >90% / >90% | More sterically hindered and thus more stable to hydrolysis than acetate. |

| Benzoyl (Bz) | BzCl, Pyridine, CH₂Cl₂, rt | NaOH, MeOH/H₂O, reflux | >90% / >90% | More stable to hydrolysis than acetate. |

Carbonate-Based Protecting Groups

Carbonates offer an alternative to esters and can be cleaved under specific conditions, providing further opportunities for orthogonal protection.

| Protecting Group | Common Introduction Reagents & Conditions | Common Cleavage Reagents & Conditions | Typical Yield (Intro/Cleavage) | Notes |

| tert-Butoxycarbonyl (Boc) | (Boc)₂O, DMAP, CH₂Cl₂, rt | TFA, CH₂Cl₂, rt | >90% / >95% | Acid-labile; widely used for its mild cleavage conditions. |

| Benzyloxycarbonyl (Cbz) | CbzCl, NaHCO₃, H₂O/Dioxane, 0 °C | H₂, Pd/C, EtOH, rt | >90% / >95% | Removed by hydrogenolysis, similar to benzyl ethers. |

Visualizing the Chemistry: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the protection of phenolic hydroxyl groups.

References

- 1. tandfonline.com [tandfonline.com]

- 2. jocpr.com [jocpr.com]

- 3. Boc Deprotection - TFA [commonorganicchemistry.com]

- 4. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 9. benchchem.com [benchchem.com]

Solubility Profile of 2-(4-Benzyloxyphenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(4-benzyloxyphenyl)ethanol (CAS No. 61439-59-6), a key organic intermediate.[1][2][3] Understanding the solubility of this compound in various laboratory solvents is crucial for its application in synthesis, purification, and formulation development.

Compound Overview: this compound is a white to off-white solid with a melting point in the range of 85-87°C.[1] Its molecular structure features a polar hydroxyl (-OH) group, which can act as a hydrogen bond donor and acceptor, and significant nonpolar regions, comprised of a phenyl, benzyl, and ethyl backbone. This amphiphilic character dictates its solubility behavior across different solvents, aligning with the fundamental principle of "like dissolves like".[4][5]

Data Presentation: Solubility in Common Laboratory Solvents

| Solvent | Dielectric Constant (ε) at 20°C | Relative Polarity | Reported Solubility (Qualitative) | Predicted Solubility & Justification |

| Water | 80.1 | 1.000 | Not Reported | Insoluble . The large, nonpolar benzyl and phenyl groups dominate the molecular structure, making it highly hydrophobic and unlikely to dissolve in the highly polar aqueous environment. |

| Methanol (MeOH) | 32.7 | 0.762 | Slightly Soluble[1] | Slightly to Moderately Soluble . As a polar protic solvent, methanol can hydrogen bond with the hydroxyl group of the solute. However, the large nonpolar region limits high solubility. |

| Ethanol (EtOH) | 24.6 | 0.654 | Not Reported | Moderately Soluble . Ethanol is slightly less polar than methanol, making it a better solvent for compounds with significant nonpolar character while still capable of hydrogen bonding. |

| Acetone | 20.7 | 0.355 | Not Reported | Soluble . Acetone is a polar aprotic solvent. Its intermediate polarity is well-suited to solvate both the polar hydroxyl group and the nonpolar aromatic regions of the molecule. |

| Dichloromethane (DCM) | 8.93 | 0.309 | Not Reported | Soluble . DCM is a solvent of intermediate polarity that is effective at dissolving moderately polar organic compounds. It can interact with the nonpolar backbone effectively. |

| Ethyl Acetate (EtOAc) | 6.02 | 0.228 | Not Reported | Soluble . Ethyl acetate's polarity is suitable for dissolving compounds that have both polar and nonpolar characteristics. It is a common solvent for extraction and chromatography of such molecules. |

| Chloroform (CHCl₃) | 4.81 | Not Reported | Slightly Soluble[1] | Moderately to Highly Soluble . Chloroform is a good solvent for many organic solids. The "slightly soluble" report may be context-dependent; it is predicted to be a reasonably effective solvent. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 0.444 | Not Reported | Highly Soluble . DMSO is a highly polar aprotic solvent, known for its exceptional ability to dissolve a wide range of organic compounds, including those with poor solubility in other solvents. |

| Dimethylformamide (DMF) | 36.7 | 0.386 | Not Reported | Highly Soluble . Similar to DMSO, DMF is a powerful, polar aprotic solvent capable of effectively solvating a wide variety of organic molecules. |

Note: Dielectric constants and relative polarity values are sourced from various chemical data compilations.[6][7][8][9][10][11][12][13][14]

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol outlines a standard laboratory procedure for quantitatively determining the equilibrium solubility of a solid compound like this compound in a given solvent.

Objective: To determine the concentration of a saturated solution of the solute in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (e.g., Ethanol, HPLC grade)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Standard Solutions: a. Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration. b. Perform serial dilutions of the stock solution to create a series of calibration standards with at least five different concentrations.

-

Sample Preparation (Shake-Flask Method): a. Add an excess amount of solid this compound to a series of vials (typically in triplicate for each solvent). An excess is critical to ensure a saturated solution is formed. b. Accurately add a known volume or mass of the solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). b. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required should be determined by preliminary experiments, ensuring the concentration of the solute in solution does not change over a longer incubation time.

-

Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow undissolved solids to settle. b. Carefully withdraw a sample from the supernatant using a syringe. Avoid disturbing the solid material at the bottom. c. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved micro-particulates. d. Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration standards.

-

Quantification: a. Analyze the calibration standards using the chosen analytical method (e.g., HPLC) to generate a calibration curve (e.g., peak area vs. concentration). b. Analyze the diluted samples under the same conditions. c. Use the calibration curve to determine the concentration of the diluted samples.

-

Calculation: a. Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. b. Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

References

- 1. This compound | 61439-59-6 [chemicalbook.com]

- 2. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 3. 61439-59-6 | 2-(4-(Benzyloxy)phenyl)ethanol - Moldb [moldb.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.rochester.edu [chem.rochester.edu]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]

- 9. Dielectric Constant [macro.lsu.edu]

- 10. research.cbc.osu.edu [research.cbc.osu.edu]

- 11. www1.chem.umn.edu [www1.chem.umn.edu]

- 12. depts.washington.edu [depts.washington.edu]

- 13. scribd.com [scribd.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

Technical Guide: Physicochemical Properties of 2-(4-Benzyloxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of 2-(4-Benzyloxyphenyl)ethanol (CAS 61439-59-6), a key intermediate in pharmaceutical synthesis. This document outlines its physical properties, standardized experimental protocols for their determination, and a logical workflow for physicochemical characterization.

Core Physicochemical Data

The melting and boiling points are critical parameters for the identification, purification, and handling of this compound. The experimentally determined values are summarized below.

| Property | Value | Conditions |

| Melting Point | 83.0 - 90.0 °C[1][2] | Clear melt |

| 87 - 88 °C | ||

| Boiling Point | 379.1 °C | at 760 mmHg |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for verifying the purity and identity of a compound. The following are detailed methodologies for these measurements.

Melting Point Determination (Capillary Method)

The capillary method is a standard and widely accepted technique for determining the melting point of a solid crystalline substance.[1][3]

Principle: A small, finely powdered sample is heated at a controlled rate. The temperatures at which the substance begins to liquefy (initial melting point) and completely turns to liquid (final melting point) are recorded as the melting range. A narrow melting range is indicative of a pure compound.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle to achieve a uniform, fine powder.[1]

-

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample until a small amount of the compound enters the tube. Invert the tube and tap the sealed end on a hard surface to pack the sample tightly into the bottom. The packed sample height should be approximately 2-3 mm.

-

Initial Rapid Determination: Place the loaded capillary into the heating block of the melting point apparatus. Heat the sample rapidly to get an approximate melting temperature. This initial measurement helps in setting the parameters for a more accurate determination.[4]

-

Accurate Determination: Allow the apparatus to cool to at least 10-15 °C below the approximate melting point. Insert a new capillary with the sample.

-

Heating: Begin heating at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1 - T2.

-

Replicate Measurements: For accuracy, perform at least two more careful determinations. The results should be consistent.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient and efficient technique for determining the boiling point of a liquid using a small sample size.[5]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][7] In this method, a small sample is heated, and the boiling point is identified as the temperature at which a continuous stream of bubbles ceases and the liquid is drawn back into an inverted capillary tube.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

-

Rubber band or wire for attachment

Procedure:

-

Sample Preparation: Add a few milliliters of this compound to the small test tube.

-

Capillary Insertion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[6]

-

Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.[6]

-

Heating: Suspend the assembly in a Thiele tube containing heating oil, making sure the sample is fully immersed but the open end of the test tube is above the oil level.

-

Observation: Gently heat the side arm of the Thiele tube.[6] As the temperature rises, air trapped in the capillary will bubble out. As the boiling point is approached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[5]

-

Recording the Boiling Point: Remove the heat source once a steady stream of bubbles is observed. As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample.[5][6]

-

Pressure Correction: Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent. The observed boiling point can be corrected to standard pressure (760 mmHg) if necessary.

Workflow and Characterization

The determination of physicochemical properties is a crucial step in the overall characterization of a synthesized chemical compound. The following diagram illustrates a logical workflow for this process.

Caption: Logical workflow for the synthesis and physicochemical characterization of a chemical compound.

References

- 1. thinksrs.com [thinksrs.com]

- 2. quora.com [quora.com]

- 3. westlab.com [westlab.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

Technical Guide: 2-(4-(Benzyloxy)phenyl)ethanol (CAS 61439-59-6)